AC2 selective-IN-1 Exhibits 4.45 µM Potency with High Selectivity Over AC1 and AC5 in HEK293 Cells
AC2 selective-IN-1 (compound 14) was identified as a potent mAC2 inhibitor with an IC50 of 4.45 µM in HEK293 cell-based assays [1]. At a fixed concentration of 30 µM, it selectively inhibited AC2 to below basal cAMP levels (-14% activity), while exhibiting no significant inhibition of AC1 (105% activity) or AC5 (74% activity) [1]. This contrasts with other compounds in the same series, such as derivatives 19 and 20, which almost completely inhibited all mAC isoforms but were strongly cytotoxic [1].
| Evidence Dimension | Potency and selectivity of inhibition of human transmembrane adenylyl cyclase isoforms |
|---|---|
| Target Compound Data | IC50 = 4.45 µM; at 30 µM: AC2 activity = -14%, AC1 activity = 105%, AC5 activity = 74% |
| Comparator Or Baseline | mAC1 (105% activity at 30 µM); mAC5 (74% activity at 30 µM); Compounds 19/20 (potent but non-selective and cytotoxic) |
| Quantified Difference | >23-fold selectivity window for AC2 over AC1 and >5-fold over AC5 based on % activity at 30 µM |
| Conditions | HEK293 cells overexpressing human AC1, AC2, or AC5; fixed concentration of 30 µM; cAMP assay |
Why This Matters
This data confirms AC2 selective-IN-1 as one of the few available small molecules that can functionally dissect mAC2-specific signaling without confounding inhibition of related isoforms AC1 or AC5.
- [1] Kraina, P., Česnek, M., Tloušťová, E., Mertlíková-Kaiserová, H., Fulton, C. J., et al. (2023). Discovery of a potent and selective human AC2 inhibitor based on 7-deazapurine analogues of adefovir. Bioorganic & Medicinal Chemistry, 95, 117508. https://doi.org/10.1016/j.bmc.2023.117508 View Source
